3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid
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Overview
Description
3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid is an organic compound with the molecular formula C14H7F2NO2 It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzonitrile, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salt is treated with copper(I) fluoride to introduce the second fluorine atom.
Coupling Reaction: The resulting compound is coupled with 4-fluorobenzoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids with different functional groups.
Scientific Research Applications
3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The cyano and fluorine groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyano-2-fluorophenyl)benzoic acid
- 5-Cyano-2-fluorophenylboronic acid
- 4-Fluoro-3-(5-cyano-2-fluorophenyl)benzoic acid
Uniqueness
3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid is unique due to the presence of two fluorine atoms and a cyano group, which confer distinct chemical properties such as increased electronegativity and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-cyano-2-fluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-12-3-1-8(7-17)5-10(12)11-6-9(14(18)19)2-4-13(11)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYSEINWHPHIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=C(C=CC(=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689803 |
Source
|
Record name | 5'-Cyano-2',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-27-8 |
Source
|
Record name | 5'-Cyano-2',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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